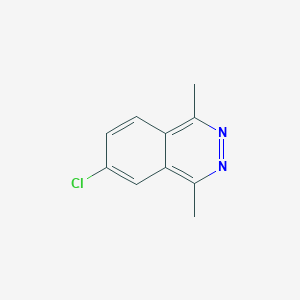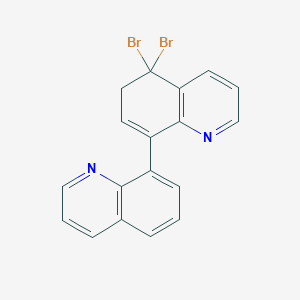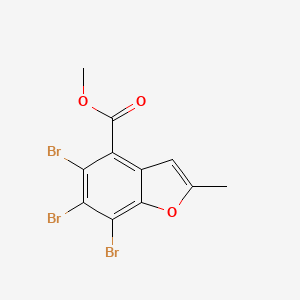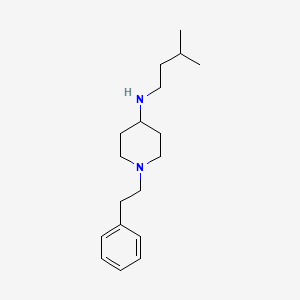
6-Chloro-1,4-dimethylphthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1,4-dimethylphthalazine is a chemical compound with the molecular formula C10H9ClN2. It is a derivative of phthalazine, characterized by the presence of a chlorine atom and two methyl groups attached to the phthalazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,4-dimethylphthalazine typically involves the chlorination of 1,4-dimethylphthalazine. One common method includes the reaction of 1,4-dimethylphthalazine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective chlorination at the desired position .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of large-scale reactors, precise control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-1,4-dimethylphthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products Formed:
- Substituted phthalazines with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives with altered oxidation states of the nitrogen atoms .
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-1,4-dimethylphthalazine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Phthalazine: The parent compound without the chlorine and methyl substitutions.
1,4-Dimethylphthalazine: Similar structure but lacks the chlorine atom.
6-Chlorophthalazine: Similar structure but lacks the methyl groups.
Uniqueness: 6-Chloro-1,4-dimethylphthalazine is unique due to the combined presence of chlorine and methyl groups, which can influence its chemical reactivity and biological activity. This combination can lead to distinct properties and applications compared to its analogs .
Propriétés
Formule moléculaire |
C10H9ClN2 |
|---|---|
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
6-chloro-1,4-dimethylphthalazine |
InChI |
InChI=1S/C10H9ClN2/c1-6-9-4-3-8(11)5-10(9)7(2)13-12-6/h3-5H,1-2H3 |
Clé InChI |
XJAMBTMBIAIQGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(=CC2=C(N=N1)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea](/img/structure/B12635043.png)
![Benzonitrile, 3-[5-(2-benzothiazolylmethoxy)-2-chlorophenoxy]-5-chloro-](/img/structure/B12635050.png)


![[(1,2-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12635078.png)
![1-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12635087.png)

![2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B12635095.png)
![Acetic acid, 2-[[1-(aminocarbonyl)-3-[[[(2S,4R)-2-[[[(3-chloro-2-fluorophenyl)methyl]amino]carbonyl]-4-fluoro-4-methyl-1-pyrrolidinyl]carbonyl]amino]-1H-indol-5-yl]oxy]-](/img/structure/B12635100.png)
![2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12635106.png)
![(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B12635113.png)



